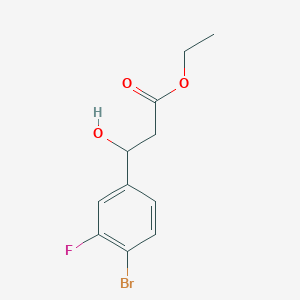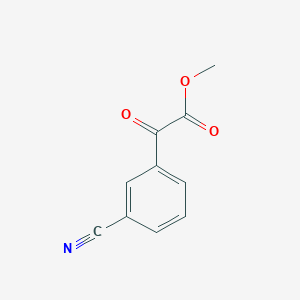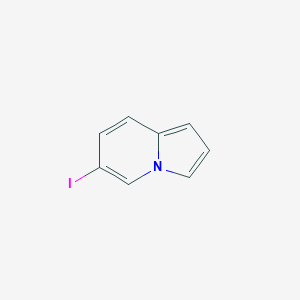
Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate is an organic compound with the molecular formula C11H12BrFO3 It is a derivative of propanoic acid and contains both bromine and fluorine atoms on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes.
Substitution: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of 3-(4-Bromo-3-fluorophenyl)-3-oxopropanoate or 3-(4-Bromo-3-fluorophenyl)propanoic acid.
Reduction: Formation of 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanol or 3-(4-Bromo-3-fluorophenyl)propane.
Substitution: Formation of derivatives with different substituents on the phenyl ring.
Aplicaciones Científicas De Investigación
Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects.
Comparación Con Compuestos Similares
Ethyl 3-(4-Bromo-3-fluorophenyl)-3-hydroxypropanoate can be compared with other similar compounds such as:
Ethyl 2-(4-Bromo-3-fluorophenyl)acetate: Similar in structure but differs in the position of the functional groups.
Ethyl 4-bromo-3-fluorobenzoate: Contains a benzoate moiety instead of a propanoate moiety.
4-Bromo-3-fluorophenylacetic acid: Lacks the ester group and has different chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules.
Propiedades
Fórmula molecular |
C11H12BrFO3 |
|---|---|
Peso molecular |
291.11 g/mol |
Nombre IUPAC |
ethyl 3-(4-bromo-3-fluorophenyl)-3-hydroxypropanoate |
InChI |
InChI=1S/C11H12BrFO3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3 |
Clave InChI |
WPXDKGLHFQZDQY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C1=CC(=C(C=C1)Br)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6,8-Dichloro-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13669517.png)
![Ethyl 3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-hydroxypropanoate](/img/structure/B13669521.png)


![7-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B13669529.png)

![6-Methoxy-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13669537.png)

![2'-O-[2-(methylamino)-2-oxoethyl]-5-methyluridine](/img/structure/B13669565.png)


![2-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13669574.png)
